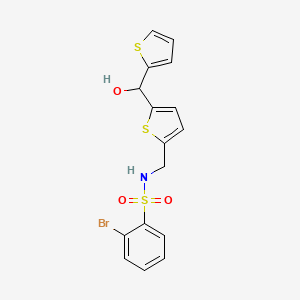

2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14BrNO3S3 and its molecular weight is 444.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a bromo group, hydroxyl groups, and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name : this compound

Key Functional Groups :

- Bromo group (Br)

- Hydroxyl group (-OH)

- Thiophene rings

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets, including enzymes and receptors. The thiophene moiety may enhance binding affinity due to its ability to participate in π-π stacking interactions and hydrogen bonding. The presence of the bromo and methoxy groups can further influence the compound's reactivity and specificity towards biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Sulfonamide derivatives have shown promising antibacterial properties against various strains, including Gram-positive bacteria. For instance, studies have reported that certain sulfonamides can inhibit bacterial growth through mechanisms involving protein synthesis disruption and cell wall synthesis inhibition .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties, with mechanisms involving apoptosis induction in cancer cell lines. The structural components of thiophene have been linked to enhanced anticancer activity due to their ability to interact with cellular targets involved in proliferation and survival .

- Cardiovascular Effects : Research on related sulfonamides has demonstrated effects on perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential applications in managing cardiovascular conditions .

- Calcium Channel Inhibition : Certain sulfonamide derivatives have been identified as inhibitors of calcium channels, which may contribute to their therapeutic effects in cardiovascular diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM.

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines at concentrations as low as 10 μM. Mechanistic studies revealed activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Data Tables

Applications De Recherche Scientifique

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of more complex molecules. Researchers utilize this compound in the development of new synthetic pathways and methodologies.

Biology

The biological activity of 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide has been investigated for potential antimicrobial and anticancer properties. Studies have shown that derivatives similar to this compound exhibit significant activity against various cancer cell lines, indicating its potential as a therapeutic agent.

Medicine

Due to its ability to interact with biological targets, this compound is explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. Its mechanism of action may involve enzyme inhibition or receptor modulation, influencing cellular pathways and responses.

Industry

In industrial applications, the compound is being evaluated for use in organic semiconductors and advanced materials due to its electronic properties. The presence of bromine and thiophene rings enhances its conductivity and stability in electronic devices.

Anticancer Efficacy

A study focused on the anticancer efficacy of sulfonamide derivatives showed that compounds similar to this compound exhibited low micromolar IC50 values against human leukemia cell lines, indicating strong potential as anticancer agents .

Cardiovascular Impact Assessment

Another investigation assessed the impact of benzenesulfonamides on coronary resistance using isolated rat heart models. The results suggested that specific derivatives could significantly alter perfusion pressure, pointing towards their potential application in cardiovascular therapies .

Analyse Des Réactions Chimiques

Formation of Hydroxy-Substituted Thiophene Derivatives

Hydroxy groups on thiophene rings are critical for functionalization. Source highlights the importance of 2-hydroxybenzaldehyde in forming Schiff bases, which could be analogous to the hydroxy(thiophen-2-yl)methyl group in the target compound. For example, condensation of thiophene-2-carboxaldehyde with hydrazides or amines under acidic conditions (e.g., glacial acetic acid) may form stable intermediates for further substitution.

Spectroscopic Characterization

The structural confirmation of thiophene-sulfonamide derivatives relies on IR and NMR spectroscopy :

-

-

ν(OH): ~3450 cm⁻¹ (broad)

-

ν(C═O): ~1654 cm⁻¹ (strong)

-

ν(C═N): ~1630 cm⁻¹ (indicative of Schiff base formation)

-

-

¹H NMR Peaks (DMSO- d₆):

-

10.90 ppm (s, 1H, NH)

-

8.66 ppm (1H, CH═N)

-

6.92–6.97 ppm (3H, thiophene protons)

-

Potential Reaction Pathways for the Target Compound

While not directly synthesized in the provided sources, plausible steps include:

-

Sulfonamide Formation : Reaction of 2-bromobenzenesulfonyl chloride with a thiophene-containing amine.

-

Thiophene Substitution : Coupling of thiophene-2-methyl groups via palladium-catalyzed cross-coupling.

-

Hydroxylation : Introduction of hydroxy groups via electrophilic substitution or oxidation of methyl precursors.

Challenges and Optimization Strategies

-

Selectivity : Thiophene rings are prone to over-oxidation or side reactions, necessitating controlled conditions (e.g., mild catalysts, inert solvents).

-

Yield Improvement : Ultrasound-assisted methods (Source ) or microwave irradiation could enhance reaction efficiency.

-

Purification : Chromatographic techniques (e.g., column chromatography) may be required to isolate the target compound from byproducts.

Comparison of Thiophene-Containing Sulfonamides

Propriétés

IUPAC Name |

2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,16,18-19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSOBYPMADYUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.